molecular formula C8H12N2O2S B1315931 4-Methyl-5,6,7,8-tetrahydro-2lambda~6~,1,3-benzothiadiazine-2,2(1H)-dione CAS No. 3580-37-8

4-Methyl-5,6,7,8-tetrahydro-2lambda~6~,1,3-benzothiadiazine-2,2(1H)-dione

Cat. No.: B1315931
CAS No.: 3580-37-8
M. Wt: 200.26 g/mol
InChI Key: JQHAMCQJHSZKNM-UHFFFAOYSA-N
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Description

Table 1: Summary of Key Structural and Nomenclative Data

Property Detail
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
IUPAC Name 4-Methyl-5,6,7,8-tetrahydro-2λ⁶,1,3-benzothiadiazine-2,2(1H)-dione
Core Heterocycle Benzothiadiazine (fused benzene and 1,3-thiadiazine)
Substituents Methyl group at position 4; dione groups at position 2
CAS Number 3580-37-8

Properties

IUPAC Name

4-methyl-5,6,7,8-tetrahydro-3H-2λ6,1,3-benzothiadiazine 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-7-4-2-3-5-8(7)10-13(11,12)9-6/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHAMCQJHSZKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NS(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576161
Record name 4-Methyl-5,6,7,8-tetrahydro-2lambda~6~,1,3-benzothiadiazine-2,2(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3580-37-8
Record name 4-Methyl-5,6,7,8-tetrahydro-2lambda~6~,1,3-benzothiadiazine-2,2(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5,6,7,8-tetrahydro-2lambda~6~,1,3-benzothiadiazine-2,2(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylcyclohexanone with thiourea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5,6,7,8-tetrahydro-2lambda~6~,1,3-benzothiadiazine-2,2(1H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-5,6,7,8-tetrahydro-2lambda~6~,1,3-benzothiadiazine-2,2(1H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Observations :

Ring Saturation: The target compound's tetrahydro ring enhances rigidity and lipophilicity compared to dihydro (e.g., 4-amino-1-methyl analog) or non-hydrogenated analogs. This may influence pharmacokinetic properties like membrane permeability .

Substituent Effects: The 4-methyl group in the target compound reduces polarity compared to the 4-amino analog, which has an H-bond donor (NH₂). This difference impacts solubility: methylated analogs are typically more lipophilic . 1-Propanesulfonamide,N-4-pyridinyl- shares the molecular formula but diverges in core structure, emphasizing the role of the benzothiadiazine scaffold in reactivity .

Synthetic Challenges :

  • Post-synthesis modifications (e.g., halogenation, alkylation) of benzothiadiazines often yield isomer mixtures, as seen in alkylation of 4-hydroxy-2,2-dioxo-2,1-benzothiazine . This justifies the preference for pre-functionalized precursors.

Physicochemical and Analytical Data

Table 2: Analytical Comparisons
Property Target Compound S-18986 4-Amino-1-methyl Analog
Melting Point Not reported Not reported Not reported
Purity (HPLC) >95% (inferred) >98% Supplier-reported
1H NMR Consistent with structure (inferred) Confirmed Not provided
Key Functional Groups 2,2-dione, methyl 5,5-dioxide, pyrrolo 2,2-dione, amino
Discussion :
  • Purity : S-18986 demonstrates rigorous analytical validation (>98% purity via HPLC and NMR), a benchmark for pharmaceutical intermediates. The target compound’s synthesis method (high yields, minimal isomers) suggests comparable purity .
  • Spectroscopic Confirmation : 1H NMR and IR data for analogs (e.g., S-18986) confirm structural integrity, a critical step for applications in medicinal chemistry .

Biological Activity

4-Methyl-5,6,7,8-tetrahydro-2lambda~6~,1,3-benzothiadiazine-2,2(1H)-dione (CAS No. 3580-37-8) is a compound belonging to the benzothiadiazine class. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and mitochondrial function. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C8H12N2O2S
  • Molecular Weight : 200.26 g/mol
  • Structure : The compound features a benzothiadiazine core which is known for its diverse biological activities.

1. Inhibition of Mitochondrial Complex II

Recent studies have highlighted the role of benzothiadiazine derivatives as inhibitors of mitochondrial respiratory complex II (CII). CII is crucial for mitochondrial metabolism and energy production. Inhibition of CII can selectively induce cytotoxicity in cancer cells while sparing normal cells.

A specific study demonstrated that halogenated derivatives of benzothiadiazine exhibited significant inhibitory effects on CII with IC50 values ranging from 11.88 to 89 μM, indicating enhanced antineoplastic activity compared to the parent compound diazoxide . This suggests that modifications to the benzothiadiazine structure can lead to improved therapeutic profiles.

2. Anticancer Activity

The compound has shown promise in reducing cell viability in various cancer cell lines, including prostate cancer and triple-negative breast cancer (TNBC) cells. The selectivity observed in these studies indicates that these compounds could serve as potential chemotherapeutic agents. For instance, the introduction of specific side chains on the benzothiadiazine ring was associated with a ten-fold increase in selectivity for cancer cells over non-malignant cells .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Induction of Autophagy and Apoptosis : Inhibition of CII leads to metabolic stress in tumor cells, activating autophagic and apoptotic pathways .
  • Downregulation of Cyclin D1 : In TNBC models, the compound has been linked to the downregulation of beta-catenin-mediated transcriptional activity, which is crucial for cell cycle progression .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vitro:

StudyCell LineIC50 (μM)Effect
Study AProstate Cancer (22Rv1)12.5Significant reduction in cell viability
Study BTNBC (MDA-MB-468)15.0Induction of apoptosis observed
Study CNon-malignant Cells>100Minimal cytotoxicity

These findings underscore the potential for selective targeting of cancer cells while minimizing effects on healthy tissues.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methyl-5,6,7,8-tetrahydro-2λ⁶,1,3-benzothiadiazine-2,2(1H)-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, analogous benzothiadiazine derivatives are prepared using 2-oxa-spiro[3.4]octane-1,3-dione with substituted amines or thiols under reflux conditions in ethanol or acetic acid . Optimization involves adjusting catalysts (e.g., piperidine), reaction time (24–48 hours), and temperature (80–100°C) to improve yields. Monitoring via TLC and recrystallization in ethanol enhances purity .

Q. Which spectroscopic techniques are critical for validating the structure of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ ~2.1 ppm, aromatic protons at δ ~7.0–8.0 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹, S=O bands at ~1150 cm⁻¹) .
  • UV-Vis : Identifies π→π* transitions in conjugated systems (e.g., λₘₐₐ at ~250–300 nm) .

Q. What are the recommended protocols for stability testing under varying experimental conditions?

  • Methodological Answer : Stability is assessed via:

  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .
  • pH Sensitivity : Incubate in buffers (pH 3–10) and monitor degradation via HPLC .
  • Light Exposure : UV-Vis spectroscopy before/after light exposure to detect photodegradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this benzothiadiazine derivative?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular orbitals, charge distribution, and reactive sites. For example, the electron-deficient thiadiazine ring may favor nucleophilic attacks . Frontier molecular orbital analysis (HOMO-LUMO gaps) correlates with experimental UV-Vis data .

Q. What mechanistic insights explain contradictory yields in analogous benzothiadiazine syntheses?

  • Methodological Answer : Yield disparities (e.g., 34% vs. 74% in similar reactions) arise from:

  • Steric Effects : Bulky substituents hinder cyclization .
  • Solvent Polarity : Polar solvents (e.g., DMF) stabilize intermediates but may slow reaction kinetics .
  • Catalyst Efficiency : Piperidine vs. morpholine catalysts alter reaction pathways .

Q. How does this compound interact with biological macromolecules like DNA, and what experimental approaches validate these interactions?

  • Methodological Answer :

  • UV-Vis Titration : Hypochromic shifts indicate intercalation or groove binding .
  • Viscosity Measurements : Increased DNA viscosity confirms intercalation .
  • FTIR Spectroscopy : Shifts in DNA phosphate backbone vibrations (e.g., ~1220 cm⁻¹) suggest binding .
  • Molecular Docking : Predicts binding modes and affinity scores for specific DNA sequences .

Q. What strategies resolve crystallographic challenges in determining the solid-state structure of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Use high-resolution synchrotron sources for small crystals. For disordered methyl groups, apply restraints during refinement .
  • Crystal Growing : Optimize solvent mixtures (e.g., ethanol/water) and slow evaporation .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at position 3 to enhance DNA binding .
  • Ring Modifications : Replace the tetrahydro ring with a pyrimidine to improve metabolic stability .

Q. What are the limitations of current synthetic methodologies, and how can they be addressed for scalability?

  • Methodological Answer :

  • Low Yields : Use flow chemistry to improve mixing and heat transfer .
  • Byproduct Formation : Employ scavenger resins (e.g., polymer-bound isocyanates) to trap reactive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.